![molecular formula C9H13NS B3156515 N-[(3-methylthiophen-2-yl)methyl]prop-2-en-1-amine CAS No. 832136-84-2](/img/structure/B3156515.png)
N-[(3-methylthiophen-2-yl)methyl]prop-2-en-1-amine
Overview
Description
N-[(3-methylthiophen-2-yl)methyl]prop-2-en-1-amine, also known as MTMP, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. MTMP is a member of the family of substituted phenethylamines, which are known for their psychoactive properties. However, MTMP does not possess any psychoactive effects and is solely used for scientific research purposes.
Scientific Research Applications
Organic Electronics and Optoelectronics
The conjugated structure of N-[(3-methylthiophen-2-yl)methyl]prop-2-en-1-amine makes it suitable for organic electronic devices. Researchers have explored its use in organic field-effect transistors (OFETs), light-emitting diodes (OLEDs), and photovoltaic cells. Its electron-donating properties contribute to charge transport and efficient energy conversion .
Thiophene-Based Materials
Thiophenes play a crucial role in materials science. N-[(3-methylthiophen-2-yl)methyl]prop-2-en-1-amine can serve as a precursor for synthesizing novel thiophene derivatives. These materials find applications in sensors, conductive polymers, and coatings .
Medicinal Chemistry
Heterocyclic compounds like thiophenes often exhibit interesting biological activities. Researchers have explored the potential of N-[(3-methylthiophen-2-yl)methyl]prop-2-en-1-amine as a scaffold for designing new drugs. Its structural features may contribute to anticonvulsant, antimicrobial, or anti-inflammatory properties .
Crystal Engineering
The crystal structure of N-[(3-methylthiophen-2-yl)methyl]prop-2-en-1-amine provides insights into its packing arrangement and intermolecular interactions. Crystal engineering studies help optimize material properties, such as solubility, stability, and mechanical strength .
properties
IUPAC Name |
N-[(3-methylthiophen-2-yl)methyl]prop-2-en-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NS/c1-3-5-10-7-9-8(2)4-6-11-9/h3-4,6,10H,1,5,7H2,2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKJPHPJXQXRBTL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CNCC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(3-Methylthiophen-2-yl)methyl](prop-2-en-1-yl)amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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